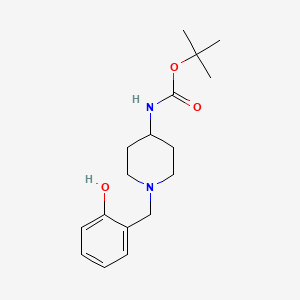
tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate” is a chemical compound . It is also known as "Carbamic acid, N-[1-[(2-hydroxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester" . The molecular formula of this compound is C17H26N2O3 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C17H26N2O3/c1-17(2,3)23-16(22)19-14-8-10-20(11-9-14)15-6-4-5-7-18-13-12-15/h4-7,14H,8-13H2,1-3H3,(H,19,22) . This code provides a way to encode the molecular structure using a textual string. The molecular weight of this compound is 306.4 .Physical And Chemical Properties Analysis
The physical form of “this compound” is a white to yellow solid . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Techniques
Research into tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate encompasses various synthesis techniques that contribute significantly to organic chemistry and pharmaceutical development. A standout example is the process development and pilot-plant synthesis of related compounds, demonstrating practical and scalable syntheses via efficient one-pot, two-step telescoped sequences from readily available materials. These methods provide an intermediate for the manufacture of inhibitors targeting specific proteins, showcasing the compound's relevance in drug development (Li et al., 2012).
Antioxidant and Anti-inflammatory Properties
Investigations into this compound and its derivatives have highlighted significant antioxidant and anti-inflammatory activities. For instance, studies on 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which share a structural similarity with the target compound, revealed potential as anti-inflammatory/analgesic agents and dual inhibitors of prostaglandin and leukotriene synthesis. These compounds have shown equipotent anti-inflammatory activities to well-known drugs, with reduced ulcerogenic effects, indicating their potential for clinical applications (Ikuta et al., 1987).
Photostabilization of Polymers
The photostabilizing properties of this compound derivatives have been explored, particularly in the context of cis-1,4-polybutadiene stabilization. Mixtures containing organic sulphides and hindered piperidines, including this compound derivatives, have been studied for their ability to protect polymers from UV-induced degradation. This research points towards applications in enhancing the longevity and performance of polymeric materials, highlighting the compound's utility beyond pharmaceuticals (Lucki et al., 1986).
Catalytic Activities
The compound and its derivatives have also been implicated in studies focusing on catalytic activities, such as in the synthesis of p38 MAP kinase inhibitors. This research is crucial for developing treatments for chronic inflammatory diseases, including rheumatoid arthritis and psoriasis. The intricate synthesis processes involved underscore the compound's importance in creating potent inhibitors that could lead to new therapeutic agents (Chung et al., 2006).
Safety and Hazards
The safety information for “tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate” indicates that it has the following hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Wirkmechanismus
Mode of Action
A related compound, referred to as “compound 44”, has been shown to exhibit strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria . It is suggested that the mechanism of antibacterial action involves the depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the bacterial membrane potential . Whether tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate shares a similar mode of action is yet to be confirmed.
Result of Action
As mentioned earlier, a related compound has been shown to exhibit bactericidal properties, suggesting potential antimicrobial activity . .
Eigenschaften
IUPAC Name |
tert-butyl N-[1-[(2-hydroxyphenyl)methyl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-8-10-19(11-9-14)12-13-6-4-5-7-15(13)20/h4-7,14,20H,8-12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAHHZKKTYPMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

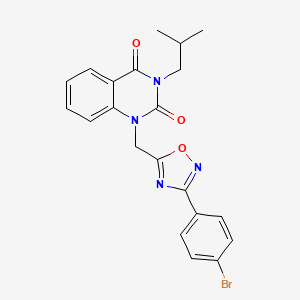
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2897031.png)
![(Z)-3-methyl-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2897032.png)
![N-isobutyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2897033.png)

![6-(4-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2897035.png)
![N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-phenylbutanamide](/img/structure/B2897038.png)
![3-(1H-benzo[d]imidazol-2-yl)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2897040.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2897041.png)
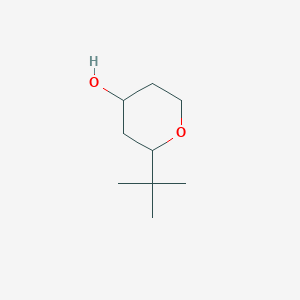
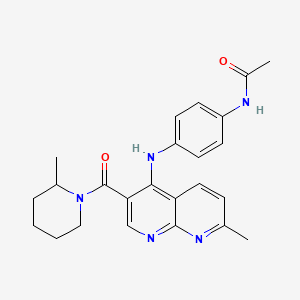

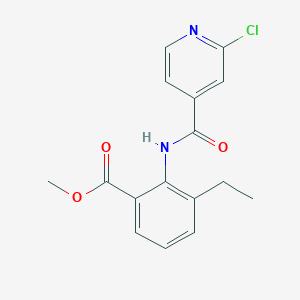
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2897051.png)